4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide
CAS No.: 1058234-74-4
Cat. No.: VC11927527
Molecular Formula: C19H19F2N7O
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058234-74-4 |
|---|---|
| Molecular Formula | C19H19F2N7O |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-difluorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H19F2N7O/c20-14-4-3-13(11-15(14)21)22-19(29)27-9-7-26(8-10-27)17-6-5-16-23-24-18(12-1-2-12)28(16)25-17/h3-6,11-12H,1-2,7-10H2,(H,22,29) |
| Standard InChI Key | WDRWYHVCMVPHKL-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)F |
| Canonical SMILES | C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)F |
Introduction
The compound 4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are well-known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer effects. The structure of this compound features a unique combination of a piperazine moiety linked to a triazole and pyridazine system, which are recognized for their broad spectrum of biological activities.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These methods may include:
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Solvent-Free Conditions: Some syntheses are conducted without solvents to reduce environmental impact and improve efficiency.
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Microwave-Assisted Synthesis: This technique can enhance reaction rates and yields by providing controlled heat.
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Catalysts: Various catalysts, such as bases or metal salts, are used to facilitate specific bond formations and improve reaction efficiency.
Pharmacological Applications
Compounds with similar structures have been explored for various pharmacological applications:
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Kinase Inhibition: Some analogs have shown potential as kinase inhibitors, which are crucial in cancer therapy by disrupting cell proliferation pathways.
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Neurokinin Receptor Antagonism: Related compounds have been investigated as selective antagonists for neurokinin receptors, implicated in several physiological processes and diseases.
Research Findings
While specific research findings for 4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide are not detailed in the available sources, compounds with similar structures have demonstrated promising biological activities:
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Anti-Cancer Effects: Some piperazine derivatives exhibit anti-proliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell migration.
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Central Nervous System Activity: Piperazine derivatives are often associated with central nervous system activity, making them candidates for neurological treatments.
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